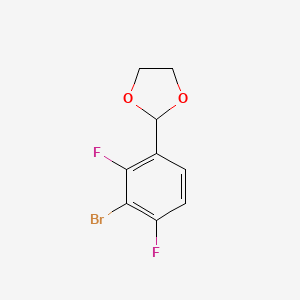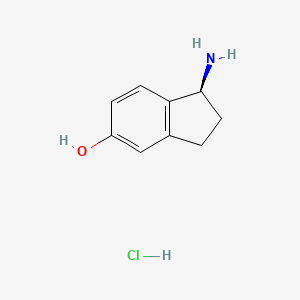
Hept-6-enylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-6-enylbenzene, also known as 1-phenylhept-6-ene, is an organic compound with the molecular formula C13H18. It is characterized by a benzene ring attached to a heptene chain. This compound is notable for its unique chemical structure and biological activity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-6-enylbenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with hept-6-en-1-ol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of phenylhept-6-yne. This process involves the use of a palladium catalyst under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Hept-6-enylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of this compound.
Substitution: this compound can undergo substitution reactions, particularly at the benzylic position, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine, N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound.
Substitution: Benzylic halides such as this compound bromide.
Scientific Research Applications
Hept-6-enylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and effects on cell function.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of hept-6-enylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on cell membranes, triggering a cascade of intracellular signaling events. These events can lead to changes in gene expression, protein synthesis, and cellular metabolism. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may modulate the activity of enzymes and transcription factors .
Comparison with Similar Compounds
Hept-6-enylbenzene can be compared with other similar compounds, such as:
Phenylheptane: Lacks the double bond present in this compound, resulting in different chemical reactivity.
This compound oxide: An oxidized form of this compound with distinct chemical properties.
This compound bromide: A substituted derivative with different reactivity and applications
This compound stands out due to its unique combination of a benzene ring and a heptene chain, which imparts specific chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
hept-6-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2,6,8-9,11-12H,1,3-5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOCHKRLOYGISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B6289555.png)











